Symptom: No Reaction or Very Low Conversion

When TLC or LC-MS analysis shows primarily unreacted starting materials, the activation of the carboxylic acid is likely the rate-limiting step.

IUPAC Name |

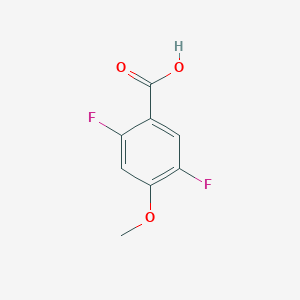

2,5-difluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVYGORJRNFUOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695170 |

Source

|

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060739-01-6 |

Source

|

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 886498-33-5) is a key structural motif and a valuable building block in the synthesis of complex pharmaceutical agents and advanced materials. The specific arrangement of its substituents—two fluorine atoms, a methoxy group, and a carboxylic acid function—imparts unique electronic and conformational properties, making it a desirable intermediate in drug discovery. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles. It is designed to serve as a technical resource for chemists, offering not only procedural details but also the strategic rationale behind the selection of specific methodologies. We will explore three primary, robust synthetic strategies: carboxylation of a Grignard reagent, directed ortho-metalation (DoM), and oxidation of a benzaldehyde precursor. Each pathway is analyzed for its efficiency, scalability, and compatibility with various functional groups, providing researchers with the necessary insights to select the optimal route for their specific application.

The synthesis of poly-substituted aromatic compounds requires careful strategic planning to control regioselectivity. For a target like this compound, the carboxylic acid group is the primary target for retrosynthetic disconnection, as several reliable methods exist for its introduction onto an aromatic ring.

The three most logical disconnections lead to precursors that can be accessed from commercially available starting materials. These are:

C-C Bond Formation via Organometallic Carboxylation: Disconnecting the carboxylic acid group reveals an aryl anion equivalent, accessible through a Grignard reagent or an organolithium species.

Oxidation of an Aldehyde: Disconnecting at the oxidation state level points to 2,5-difluoro-4-methoxybenzaldehyde as a direct precursor.

The following diagram illustrates these primary retrosynthetic approaches.

Caption: Retrosynthetic analysis of this compound.

This classical and highly reliable pathway involves the formation of an arylmagnesium halide (Grignard reagent) from a corresponding aryl bromide, followed by quenching with carbon dioxide to form the carboxylate salt, which is then protonated.

The carboxylation of Grignard reagents is a robust and scalable method for preparing carboxylic acids.[1] The primary challenge lies in the regioselective synthesis of the required precursor, 1-bromo-2,5-difluoro-4-methoxybenzene . The starting material for this precursor is typically 2,5-difluoroanisole. Electrophilic aromatic bromination of this substrate is expected to be directed by the activating methoxy group to the positions ortho and para to it. Since the para position is already occupied by a fluorine atom, bromination will occur at one of the ortho positions. The position C4 is the most likely site of bromination due to activation from the methoxy group.

Caption: Workflow for Grignard-based synthesis.

Step A: Synthesis of 1-Bromo-2,5-difluoro-4-methoxybenzene

To a stirred solution of 2,5-difluoroanisole (1.0 eq) in a suitable solvent such as sulfuric acid or hexafluoroisopropanol (HFIP), cool the mixture to 0 °C.[2]

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature between 0-5 °C. The use of HFIP as a solvent can enhance the reactivity of NBS and promote clean, regioselective halogenation without the need for a strong acid catalyst.[2]

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

Quench the reaction by pouring it into ice-cold water.

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation to yield pure 1-bromo-2,5-difluoro-4-methoxybenzene. A patent for a similar bromination of 1,4-difluorobenzene using NBS in sulfuric acid reports a high yield.[1]

Step B: Formation of Grignard Reagent and Carboxylation

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

Place magnesium turnings (1.2 eq) in the flask.

In the dropping funnel, prepare a solution of 1-bromo-2,5-difluoro-4-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

Add a small portion of the aryl bromide solution to the magnesium turnings. Initiation may be required using a small crystal of iodine or gentle heating.[3]

Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Cool the Grignard solution to 0 °C and pour it slowly onto a generous amount of crushed dry ice (solid CO₂) with vigorous stirring.

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic and all magnesium salts have dissolved.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purify the crude this compound by recrystallization (e.g., from an ethanol/water mixture).

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Reference |

| Bromination | 2,5-Difluoroanisole, NBS | H₂SO₄ or HFIP | 0 °C to RT | 85-95% | [1][2] |

| Grignard/Carboxylation | Aryl bromide, Mg, CO₂ | Anhydrous THF | Reflux, then 0 °C | 80-90% | [3] |

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG).[4] In this pathway, the methoxy group serves as the DMG to direct lithiation to an adjacent position.

The methoxy group is a potent DMG, capable of coordinating with an organolithium base (like n-butyllithium) and directing deprotonation to a proximate ortho position.[5] The starting material is 1,4-difluoro-2-methoxybenzene . There are two positions ortho to the methoxy group: C3 and C5.

Position C3: Flanked by two fluorine atoms. The acidity of this proton is increased by the inductive effect of the adjacent fluorines.

Position C5: Adjacent to one fluorine atom.

While fluorine can also act as a weak DMG, the methoxy group's directing ability is significantly stronger. Therefore, lithiation is expected to occur predominantly at the C3 position due to the combined directing effect of the methoxy group and the increased acidity of the C-H bond. Quenching the resulting aryllithium intermediate with CO₂ provides a direct route to the target acid.

Caption: Workflow for Directed ortho-Metalation (DoM) pathway.

To a flame-dried flask under a nitrogen atmosphere, add a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

Quench the reaction by pouring the aryllithium solution onto an excess of crushed dry ice with vigorous stirring.

Allow the mixture to warm to room temperature.

Add water and acidify to pH ~2 with 1 M HCl.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Purify the product by recrystallization to obtain pure this compound.

| Step | Key Reagents | Solvent | Typical Temp. | Potential Issues | Reference |

| DoM/Carboxylation | 1,4-Difluoro-2-methoxybenzene, n-BuLi, CO₂ | Anhydrous THF | -78 °C | Regioisomers, requires strictly anhydrous conditions | [4][6] |

This pathway relies on the creation of the aldehyde functionality first, followed by a high-yielding oxidation to the carboxylic acid. This is an excellent alternative if the aldehyde precursor is readily accessible.

The synthesis of the aldehyde can be achieved via electrophilic formylation of 1,4-difluoro-2-methoxybenzene. Methods like the Vilsmeier-Haack reaction or Friedel-Crafts formylation with dichloromethyl methyl ether are effective for this transformation.[7] Once the aldehyde is obtained, it can be oxidized to the carboxylic acid. The Pinnick oxidation , using sodium chlorite (NaClO₂) and a chlorine scavenger, is particularly well-suited as it proceeds under mild conditions and tolerates a wide range of functional groups, including electron-rich aromatic rings.[8][9][10]

Caption: Workflow for aldehyde oxidation pathway.

Step A: Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde

Dissolve 1,4-difluoro-2-methoxybenzene (1.0 eq) in a dry solvent like dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

Add a Lewis acid such as TiCl₄ (1.1 eq).

Add dichloromethyl methyl ether (1.1 eq) dropwise.

Stir the reaction at 0 °C to room temperature for several hours, monitoring by TLC.[7]

Carefully quench the reaction by pouring it into ice water.

Separate the layers and extract the aqueous phase with DCM.

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

Purify the crude aldehyde by column chromatography.

Step B: Pinnick Oxidation to the Carboxylic Acid

Dissolve 2,5-difluoro-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

Add 2-methyl-2-butene (2.0-3.0 eq) as a hypochlorous acid scavenger.[8]

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the aldehyde solution at room temperature. An exotherm may be observed.

Stir the mixture for 2-6 hours until the reaction is complete (monitored by TLC).

Quench the reaction with sodium sulfite solution and acidify the mixture to pH 2-3 with HCl.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the crude acid.

Purify by recrystallization.

| Step | Key Reagents | Solvent | Typical Temp. | Typical Yield | Reference |

| Formylation | Dichloromethyl methyl ether, TiCl₄ | DCM | 0 °C to RT | 70-85% | [7] |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | >90% | [8][9] |

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to meet the standards for research and drug development.

Purification: Recrystallization is the most common method for purifying the final carboxylic acid. A solvent system like ethanol/water or ethyl acetate/hexanes is typically effective. If impurities persist, column chromatography on silica gel may be necessary.

Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques:

¹H NMR: Expected signals include a singlet for the methoxy protons (~3.9 ppm) and two aromatic protons exhibiting complex coupling due to H-F and F-F interactions.

¹³C NMR: Will show characteristic signals for the carboxyl carbon (~165 ppm), the methoxy carbon (~56 ppm), and four distinct aromatic carbons, each showing splitting due to C-F coupling.

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass should be observed.

Melting Point: A sharp melting point indicates high purity.

Three robust and scientifically sound pathways for the synthesis of this compound have been presented.

The Grignard pathway is a classic, high-yielding route, with the main challenge being the synthesis of the aryl bromide precursor.

The Directed ortho-Metalation pathway is the most direct and atom-economical route from a commercially available starting material, though it requires stringent anhydrous conditions and careful temperature control.

The Aldehyde Oxidation pathway is a reliable, two-step process that benefits from the extremely mild and efficient Pinnick oxidation, making it suitable for sensitive substrates.

The choice of synthesis pathway will depend on the specific requirements of the research or development program, including scale, available starting materials, and equipment. Each described protocol provides a solid foundation for the successful laboratory-scale preparation of this important chemical intermediate.

Pinnick, H. W. (n.d.). Pinnick oxidation. Wikipedia. Retrieved January 7, 2026, from [Link].

Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link].

Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link].

1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link].

1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved January 7, 2026, from [Link].

Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link].

Synthesis of carboxylic acids by oxidation of alkenes. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link].

2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. (n.d.). Scribd. Retrieved January 7, 2026, from [Link].

4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved January 7, 2026, from [Link].

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-methoxybenzoic acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, organofluorine compounds represent a significant and growing percentage of newly approved pharmaceuticals.[1]

Within this context, this compound (CAS No. 1060739-01-6) emerges as a valuable building block.[2][3] Its substituted benzoic acid core is a well-established pharmacophore, while the difluoro and methoxy functionalities provide a nuanced platform for developing complex molecular architectures with tailored properties.[1][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the core physicochemical properties of this compound. We will move beyond a simple recitation of data, providing field-proven experimental protocols and explaining the causality behind methodological choices to empower researchers in their application of this versatile intermediate.

A foundational understanding of a compound's basic molecular and physical characteristics is a prerequisite for any laboratory application, from reaction setup to formulation.

Table 1: Molecular Identifiers for this compound

| Parameter | Value | Source |

| CAS Number | 1060739-01-6 | [2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [4] |

| Molecular Weight | 188.13 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=C(C=C(C(=O)O)C=C1F)F |

The melting point is a critical indicator of purity and provides practical limits for drying and certain formulation processes. While specific experimental data for this compound is not widely published, related difluoronitrobenzoic acid melts at 147-148°C, suggesting the target compound is a solid at room temperature.[5] Differential Scanning Calorimetry (DSC) is the gold standard for its determination.

Experimental Protocol: Melting Point Determination by DSC

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak during heating indicates the melting transition, with the onset temperature typically reported as the melting point. This method is preferred over traditional melting point apparatus for its high precision and ability to detect other thermal events.

Methodology:

Calibration: Calibrate the DSC instrument using certified indium and zinc standards to ensure temperature and enthalpy accuracy.

Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum pan. Crimp the pan to ensure good thermal contact.

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

Ramp the temperature at a controlled rate, typically 10°C/min, under a nitrogen purge (50 mL/min) to an appropriate upper limit (e.g., 250°C). The inert atmosphere prevents oxidative degradation.

Data Analysis: Analyze the resulting thermogram. The onset temperature of the sharp endothermic peak is recorded as the melting point (Tₘ). The integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).

Solubility is a paramount property in drug development, directly impacting bioavailability, and in chemical synthesis, affecting reaction kinetics and purification. The solubility of this compound is governed by a balance between the polar carboxylic acid and methoxy groups, which favor polar solvents, and the relatively nonpolar difluorinated phenyl ring. The parent compound, 4-methoxybenzoic acid, is sparingly soluble in water (0.3 g/L at 20°C) but highly soluble in alcohols and ethers.[6][7][8] It is expected that the target compound will exhibit similar qualitative behavior.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data Not Available |

| Methanol | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

| Ethyl Acetate | 25 | Data Not Available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the benchmark for determining equilibrium solubility. It involves generating a saturated solution by agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured, typically by HPLC-UV.

Methodology:

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial. The presence of undissolved solid is essential.

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow the excess solid to settle.

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent) into a clean vial to remove all undissolved particles.

Quantification: Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC-UV method (see Section 3.3). Analyze the sample and determine the concentration against a standard curve.

Caption: Workflow for Shake-Flask Solubility Determination.

For any compound with ionizable groups, the interplay between its acidity (pKa) and lipophilicity (LogP) is crucial for predicting its behavior in biological systems and separation processes.

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like a carboxylic acid, this value dictates its charge state and, therefore, its solubility and ability to cross cell membranes. While the pKa of 4-methoxybenzoic acid is 4.47, the presence of two highly electronegative fluorine atoms on the aromatic ring of the target compound is expected to exert a significant electron-withdrawing inductive effect.[9] This effect stabilizes the carboxylate anion, thereby increasing the acidity and lowering the pKa relative to the parent compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: This technique involves titrating a solution of the acid with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated electrode. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.

Methodology:

Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to low aqueous solubility, a co-solvent like methanol may be required.

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments using a burette or automated titrator.

Record the pH of the solution after each addition, allowing the reading to stabilize.

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the curve (inflection point). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.

Lipophilicity, the affinity of a compound for a nonpolar environment, is a key determinant of its pharmacokinetic profile. It is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water. For an ionizable compound, the distribution coefficient (LogD) is more relevant, as it accounts for the pH-dependent distribution of all species (ionized and neutral).

Caption: Relationship between pKa, pH, LogP, and LogD.

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

Principle: Similar to the solubility test, this method involves partitioning the solute between two immiscible phases (n-octanol and a buffered aqueous solution) and measuring its concentration in one or both phases at equilibrium.

Methodology:

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa by mixing and separating them. For LogP, use water. For LogD, use a buffer of a specific pH (e.g., pH 7.4 to mimic physiological conditions).

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).

Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature.

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

Quantification: Carefully sample the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase (C_aq) using HPLC-UV.

Calculation: The initial concentration in the aqueous phase (C_initial) is known. The concentration in the octanol phase (C_oct) can be calculated by mass balance. The partition coefficient is P = C_oct / C_aq, and LogP (or LogD) is log₁₀(P).

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

NMR provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

A singlet for the methoxy group (-OCH₃) protons, likely around 3.8-4.0 ppm.

Two aromatic proton signals, appearing as doublets or more complex multiplets due to H-F coupling, in the aromatic region (6.5-8.0 ppm).

A broad singlet for the acidic carboxylic acid proton (-COOH) at a downfield shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield (~165-170 ppm), followed by the aromatic carbons attached to oxygen and fluorine, and finally the methoxy carbon (~55-60 ppm).

¹⁹F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing definitive information on their positions.

Mass spectrometry is used to determine the molecular weight and fragmentation patterns. Using electrospray ionization in negative mode (ESI-), the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 187.02. Key fragmentation in MS/MS would likely involve the loss of CO₂ (44 Da) from the carboxylate group, a characteristic fragmentation for benzoic acids.[10]

HPLC is the workhorse method for assessing the purity and quantifying the concentration of this compound. A reversed-phase method is most appropriate.

Experimental Protocol: Purity and Quantification by RP-HPLC-UV

Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. An acidic mobile phase (e.g., using formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained chromatographic peak.[11] Gradient elution provides robust separation of the main peak from potential impurities with different polarities.

Methodology:

Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: Determined by UV scan (likely ~254 nm or ~280 nm)

Injection Volume: 10 µL

Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 10 minutes, followed by a hold and re-equilibration.

Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.

Analysis: Inject standards and samples. Purity is assessed by the area percent of the main peak. Concentration is determined from the calibration curve.

Proper handling is essential to ensure laboratory safety. Based on data for structurally related fluorinated and methoxy-substituted benzoic acids, the following precautions are advised.

Hazard Identification: The compound is likely to be classified as a skin and eye irritant.[12][13][14][15] Avoid formation and inhalation of dust.[16]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][17]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[15][17]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4] Room temperature storage is generally acceptable.[4]

This compound is a strategically designed building block whose utility is deeply rooted in its physicochemical properties. Its acidity, solubility, and lipophilicity, all tunable through its unique substitution pattern, dictate its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive framework for understanding these properties, grounded in authoritative principles and detailed, practical experimental protocols. By appreciating the causality behind these methods, researchers can better leverage this compound to advance the frontiers of medicinal chemistry and materials science.

Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

Chemcasts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties. Retrieved from [Link]

Global Amine. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved from [Link]

Chemcasts. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (CAS 123843-65-2) Properties. Retrieved from [Link]

PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Retrieved from [Link]

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the crystal structure analysis of 2,5-Difluoro-4-methoxybenzoic acid, a compound of interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by its fluorine and methoxy substituents. While a public crystal structure for this specific molecule is not available at the time of this writing, this guide establishes a robust analytical workflow based on established crystallographic principles and data from closely related analogues, namely 4-methoxybenzoic acid and 2,5-difluorobenzoic acid. By synthesizing data from these precursors, we can predict and interpret the structural characteristics and intermolecular interactions that govern the solid-state architecture of the title compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1] Similarly, the methoxy group can significantly influence molecular conformation and crystal packing through its electronic and steric effects. This compound combines these features, making its solid-state structure a subject of considerable interest for understanding and predicting its behavior in pharmaceutical formulations and advanced materials.

A thorough crystal structure analysis is paramount as the solid-state form of an active pharmaceutical ingredient (API) or intermediate dictates critical properties such as solubility, stability, and bioavailability.[2] This guide outlines the essential techniques for a comprehensive solid-state characterization, from initial synthesis and crystallization to advanced structural and thermal analysis.

The journey to understanding a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction studies.

While various synthetic routes to substituted benzoic acids exist, a common approach involves the oxidation of a corresponding toluene derivative or the hydrolysis of a benzonitrile.[3][4] The purity of the final compound is critical, as impurities can inhibit crystallization or lead to misleading analytical results.

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[5] The following protocol outlines a general approach to growing single crystals of organic compounds like this compound.

Objective: To grow single crystals of sufficient size (>0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Materials:

High-purity this compound

A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof)

Small, clean glass vials or test tubes

Filtration apparatus (e.g., syringe filters)

Step-by-Step Protocol:

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. An ideal solvent is one in which the compound is moderately soluble, as excessively high solubility can lead to the formation of many small crystals, while very low solubility may hinder crystallization altogether.[1]

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at an elevated temperature.

Filtration: Filter the hot solution through a syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.[1]

Slow Evaporation: Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Slow Cooling: Alternatively, if the compound's solubility is highly temperature-dependent, a saturated solution at a high temperature can be slowly cooled to induce crystallization.

Vapor Diffusion: Place a vial containing the saturated solution inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine-tipped tool and dry them on a filter paper.

A multi-technique approach is essential for a thorough solid-state characterization. The following diagram illustrates a typical workflow.

Caption: Experimental workflow for crystal structure analysis.

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample.[6] It serves as a fingerprint for a specific crystalline phase and is invaluable for polymorph screening and quality control.[7][8]

Objective: To obtain a diffraction pattern of the bulk material to assess its crystallinity and identify the crystalline phase.

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα, λ = 1.5406 Å) and a high-speed detector.

Step-by-Step Protocol:

Sample Preparation: Gently grind a small amount (10-20 mg) of the polycrystalline sample to ensure a random orientation of the crystallites.

Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a sufficient counting time per step to obtain good signal-to-noise ratio.

Data Analysis: The resulting diffractogram (a plot of intensity versus 2θ) will display a series of peaks characteristic of the crystalline phase.

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[5][9]

Objective: To determine the unit cell dimensions, space group, and atomic coordinates of the crystal.

Instrumentation: A single-crystal X-ray diffractometer, typically with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper X-ray source and a CCD or CMOS detector.

Step-by-Step Protocol:

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or oil.

Unit Cell Determination: Center the crystal in the X-ray beam and collect a series of diffraction images at different orientations. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell.

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of all accessible reflections.

Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.

Structure Solution and Refinement: The corrected data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield the final, high-precision crystal structure.

As no public crystal structure exists for this compound, we can infer its likely structural features by examining its analogues: 4-methoxybenzoic acid (p-anisic acid) and 2,5-difluorobenzoic acid.

4-Methoxybenzoic Acid: The crystal structure of 4-methoxybenzoic acid is well-characterized, crystallizing in the monoclinic space group P2₁/a.[2][10] A key feature is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two molecules.[2]

2,5-Difluorobenzoic Acid: The crystal structure of 2,5-difluorobenzoic acid also features the characteristic hydrogen-bonded dimer motif.[11]

Based on these analogues, it is highly probable that this compound will also crystallize as hydrogen-bonded dimers. The presence of the fluorine atoms introduces the possibility of other significant intermolecular interactions, such as halogen bonding and C-H···F interactions, which will influence the overall crystal packing.

The table below presents a comparison of the crystallographic data for the two analogue compounds, providing a basis for predicting the properties of the title compound.

| Parameter | 4-Methoxybenzoic Acid[2][12] | 2,5-Difluorobenzoic Acid[11] | This compound (Predicted) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c | P2₁/c or similar centrosymmetric group |

| a (Å) | 16.98 | 13.43 | ~14-17 |

| b (Å) | 10.95 | 3.82 | ~4-11 |

| c (Å) | 3.98 | 13.12 | ~13-14 |

| β (°) | 98.7 | 105.7 | ~100-110 |

| Z | 4 | 4 | 4 |

| Primary Interaction | O-H···O Hydrogen Bond (Dimer) | O-H···O Hydrogen Bond (Dimer) | O-H···O Hydrogen Bond (Dimer) |

| Secondary Interactions | C-H···O | C-H···F, C-H···O | C-H···F, C-H···O, potential F···F contacts |

The stability and properties of a molecular crystal are largely determined by the network of intermolecular interactions.

Caption: Predicted intermolecular interactions in the crystal lattice.

Hydrogen Bonding: As with most carboxylic acids, the dominant interaction will be the formation of a robust centrosymmetric dimer via two O-H···O hydrogen bonds.[2]

Halogen Bonding and C-H···F Interactions: The presence of fluorine atoms allows for weaker, yet structurally significant, interactions. While fluorine is not a strong halogen bond donor, C-F···F contacts can occur, driven by a combination of dispersion forces and anisotropic electrostatic potential.[13][14][15] Additionally, C-H···F hydrogen bonds are expected to play a role in linking the primary dimer units into a three-dimensional network.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability, melting behavior, and potential polymorphism of a compound.[16][17]

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic sample pan.

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should be sufficient to observe melting and decomposition (e.g., from 30 °C to 400 °C).

Data Analysis:

DSC: The DSC curve will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.[2]

TGA: The TGA curve will show the mass of the sample as a function of temperature. A significant drop in mass indicates decomposition. The onset of this mass loss is the decomposition temperature.[18]

The melting point of this compound can be estimated by considering the melting points of its analogues.

| Compound | Melting Point (°C) |

| 4-Methoxybenzoic Acid | 182-185[2][19] |

| 2,5-Difluorobenzoic Acid | 132-134[20] |

| This compound | (Predicted Range: 140-170) |

The introduction of fluorine atoms often lowers the melting point compared to non-fluorinated analogues due to changes in crystal packing efficiency. Therefore, the melting point of the title compound is expected to be between that of its two analogues. The TGA analysis is expected to show thermal stability up to the melting point, followed by decomposition at higher temperatures.

This guide provides a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging established analytical protocols and drawing logical inferences from closely related known structures, we have outlined a complete workflow for its solid-state characterization. The predicted crystal structure is dominated by the classic carboxylic acid hydrogen-bonded dimer, with the overall three-dimensional architecture being influenced by weaker C-H···F and potential F···F interactions. The thermal analysis is expected to reveal a stable crystalline solid with a distinct melting point. This guide serves as a robust framework for researchers undertaking the empirical study of this and other related fluorinated benzoic acid derivatives, underscoring the power of a multi-technique, synergistic approach to solid-state analysis in the pharmaceutical and chemical sciences.

Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

PubMed. (2015). Extended halogen bonding between fully fluorinated aromatic molecules. Retrieved from [Link]

PubMed. (n.d.). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Retrieved from [Link]

PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

ResearchGate. (2015). Extended Halogen Bonding between Fully Fluorinated Aromatic Molecules. Retrieved from [Link]

ResearchGate. (2011). Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. Retrieved from [Link]

UCL Discovery. (n.d.). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. Retrieved from [Link]

ResearchGate. (n.d.). Thermogravemetric analysis and DSC graph of benzoic acid. Retrieved from [Link]

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

PubChem. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

Springer Protocols. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

Stenutz. (n.d.). 4-methoxybenzoic acid. Retrieved from [Link]

Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]

ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]

NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

ResearchGate. (2014). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

YouTube. (2021). Benzoic Acid Synthesis. Retrieved from [Link]

Amerigo Scientific. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid (97%). Retrieved from [Link]

Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

ResearchGate. (n.d.). Structures of Benzoic Acids With Substituted. Retrieved from [Link]

Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

ResearchGate. (2007). 3,5-Difluorobenzoic acid. Retrieved from [Link]

ResearchGate. (2022). The co-crystal structure of 4-hydroxy-3-methoxybenzoic acid – 4,4′-bipyridine, C8H8O4·C10H8N2. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate a compound's physicochemical and biological properties. The unique characteristics of fluorine, such as its high electronegativity and relatively small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity.[1] Benzoic acid derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of pharmaceuticals.[1] This guide focuses on a specific and highly functionalized building block, 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6), and elucidates its pivotal role as a key intermediate in the synthesis of advanced therapeutic agents. Its primary documented application is in the construction of GSK2830371, a potent and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1), a critical regulator in the DNA damage response pathway and a promising target in oncology.[2]

A thorough understanding of a synthetic building block's properties is paramount for its effective utilization in multi-step syntheses. This section outlines the known structural and physicochemical characteristics of this compound.

| Property | Value | Source |

| CAS Number | 1060739-01-6 | N/A |

| Molecular Formula | C₈H₆F₂O₃ | [3] |

| Molecular Weight | 188.13 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| SMILES | COC1=C(C=C(C(=O)O)C(=C1)F)F | N/A |

| Purity | Typically ≥95% | [4] |

Note on Data Availability: As of early 2026, specific, publicly available experimental data for the melting point, solubility, and NMR spectra of the 2,5-difluoro isomer (CAS 1060739-01-6) is limited. Data for other isomers, such as 2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0), are available and show a predicted melting point of 223°C.[5][6] However, direct extrapolation of these values is not recommended due to the significant impact of substituent positioning on crystal packing and electronic environments. Researchers are advised to perform their own characterization upon receipt of this material.

The primary utility of this compound lies in its role as a precursor for the synthesis of complex pharmacologically active molecules. Its structure is ideally suited for elaboration, with the carboxylic acid moiety providing a handle for amide bond formation, a cornerstone of medicinal chemistry.

In the synthesis of the potent WIP1 inhibitor GSK2830371, this compound is activated and coupled with a chiral amine intermediate. This reaction forms a critical amide linkage that constitutes the backbone of the final inhibitor. The causality for this experimental choice is clear: amide bonds are metabolically stable and their geometry is well-defined, providing a rigid linker to correctly orient the different pharmacophoric elements of the inhibitor for optimal binding to the target protein.

Caption: Synthetic workflow for the amide coupling reaction.

The following is a representative, self-validating protocol for the coupling of a benzoic acid derivative like this compound with an amine, a fundamental step in the synthesis of GSK2830371. The protocol's integrity is ensured by the inclusion of in-process controls (e.g., TLC) and a robust purification method.

Materials:

This compound (1.0 eq)

Amine intermediate (1.1 eq)

HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq) as coupling agents

DIPEA or Et₃N (3.0 eq) as a non-nucleophilic base

Anhydrous DMF or CH₂Cl₂ as solvent

Saturated aqueous NaHCO₃ solution

Brine

Anhydrous MgSO₄ or Na₂SO₄

Silica gel for column chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent.

Activation: Add the coupling agent(s) (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

Amine Addition: Add the amine intermediate (1.1 eq) to the reaction mixture.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

Work-up:

Dilute the reaction mixture with an organic solvent like ethyl acetate.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The ultimate value of this compound as a building block is realized in the biological activity of the final product, GSK2830371. This compound is a highly selective inhibitor of Wip1 phosphatase (also known as PPM1D), a key negative regulator of the p53 tumor suppressor pathway.

Wip1 functions to dephosphorylate and inactivate several key proteins in the DNA damage response (DDR) pathway, including the tumor suppressor p53 (at Serine 15) and the kinase Chk2.[7] By doing so, Wip1 effectively terminates the DNA damage signal, allowing cells to resume proliferation. In many cancers, the gene for Wip1, PPM1D, is amplified, leading to overexpression of the phosphatase, suppression of p53 activity, and unchecked cell growth.[8]

GSK2830371 acts as an allosteric inhibitor, binding to a "flap" subdomain adjacent to the catalytic site of Wip1.[2] This binding event locks the enzyme in an inactive conformation, preventing it from dephosphorylating its substrates. The consequence is a sustained phosphorylation of p53 at Ser15, leading to its stabilization and activation. Activated p53 then transcriptionally upregulates target genes like CDKN1A (encoding for p21), which induces cell cycle arrest, and other genes that promote apoptosis.[7]

Caption: The p53 signaling pathway and the inhibitory action of GSK2830371 on Wip1.

To assess the efficacy of a compound like GSK2830371, synthesized from this compound, researchers can employ a variety of in vitro assays. The MTT assay is a fundamental colorimetric method for evaluating a compound's effect on cell viability and proliferation.

Principle: This assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

Cancer cell line of interest (e.g., MCF-7, which has PPM1D amplification)

Complete cell culture medium

96-well flat-bottom tissue culture plates

GSK2830371 stock solution (in DMSO)

MTT solution (5 mg/mL in PBS, filter-sterilized)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Multi-channel pipette

Microplate reader (absorbance at 570 nm)

Procedure:

Cell Seeding:

Harvest and count cells, ensuring >90% viability.

Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

Include wells for "medium only" (blank) and "cells only" (untreated control).

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

Compound Treatment:

Prepare serial dilutions of GSK2830371 in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity.

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of GSK2830371.

Incubate the plate for the desired treatment period (e.g., 72 hours).

MTT Addition and Incubation:

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals will form in viable cells.

Formazan Solubilization:

Data Acquisition:

Data Analysis:

Subtract the average absorbance of the "medium only" blank from all other readings.

Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) * 100.

Plot the percentage of cell viability against the log of the compound concentration to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

Capot Chemical Co., Ltd. (n.d.). 1060739-01-6 | this compound. Retrieved from [Link]

Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. Retrieved from [Link]

SynChem, Inc. (n.d.). Product Catalog. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

2,5-Difluoro-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a benzoic acid scaffold, imparts a distinct set of physicochemical properties that make it an attractive component for the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, while the methoxy and carboxylic acid groups offer versatile handles for a variety of chemical transformations.[1]

This technical guide provides a comprehensive overview of the molecular formula, weight, physicochemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

A thorough understanding of the fundamental molecular and physical characteristics of this compound is essential for its effective application in research and synthesis.

The fundamental identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2] |

| CAS Number | 1060739-01-6 | [2] |

Molecular Structure of this compound

Caption: 2D structure of this compound.

The synthesis of this compound can be approached through several synthetic strategies common for substituted benzoic acids. A prevalent and logical method involves the oxidation of the corresponding benzaldehyde, 2,5-difluoro-4-methoxybenzaldehyde.

This protocol is based on established methods for the oxidation of aromatic aldehydes to carboxylic acids.[3][4]

Materials:

2,5-Difluoro-4-methoxybenzaldehyde

Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

A suitable solvent system (e.g., acetone/water, t-butanol/water)

Sodium hydroxide (NaOH) or Sulfamic acid (for NaClO₂ oxidation)

Hydrochloric acid (HCl)

Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃) (for quenching)

Ethyl acetate or other suitable extraction solvent

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: Dissolve 2,5-difluoro-4-methoxybenzaldehyde in a suitable solvent system in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition:

Using KMnO₄: Slowly add a solution of potassium permanganate in water to the stirred solution of the aldehyde. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

Using NaClO₂: In a buffered solution (e.g., with a phosphate buffer or in the presence of a chlorine scavenger like 2-methyl-2-butene or sulfamic acid), slowly add an aqueous solution of sodium chlorite.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Quenching:

For KMnO₄: Quench the reaction by adding a reducing agent such as sodium bisulfite or sodium sulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

For NaClO₂: Quench any residual oxidant with a solution of sodium sulfite.

Work-up:

If manganese dioxide is present, remove it by filtration.

Acidify the filtrate to a pH of approximately 2-3 with hydrochloric acid. This will precipitate the crude this compound.

Collect the precipitate by vacuum filtration and wash with cold water.

For reactions where the product may remain in solution, perform an extraction with a suitable organic solvent like ethyl acetate.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

Purification:

Remove the solvent under reduced pressure to yield the crude product.

Further purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: General workflow for the synthesis of this compound.

The structural motifs present in this compound make it a compound of significant interest for medicinal chemists.

Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Modulation of Physicochemical Properties: Fluorine substitution can alter the pKa of the carboxylic acid and the overall lipophilicity of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Versatile Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into a wide range of other functionalities, including esters, amides, and acid chlorides, allowing for its incorporation into larger, more complex molecules.

While specific examples of the direct incorporation of this compound into late-stage clinical candidates are not widely published, its utility as a building block is evident from its commercial availability and the extensive use of similarly substituted fluorinated aromatic compounds in the pharmaceutical industry. For instance, the related compound 2,5-Difluoro-4-nitrobenzoic acid is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the fluorine atoms enhance metabolic stability and the nitro group serves as a precursor to an amine for further derivatization.[1][5]

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally similar compounds, it should be treated as a potential irritant.

Hazard Statements (Anticipated):

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Precautionary Measures:

Handle in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Avoid inhalation of dust.

Wash hands thoroughly after handling.

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups and substitution pattern offers a powerful tool for medicinal chemists to modulate the properties of lead compounds and synthesize novel therapeutic agents. A solid understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

Please note that direct peer-reviewed synthesis and application data for this compound (CAS 1060739-01-6) is limited in publicly accessible literature. The information provided is based on established chemical principles and data from closely related compounds.

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

MySkinRecipes. this compound. [Link]

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem Compound Summary for CID 15878415. [Link]

National Center for Biotechnology Information. 4-Methoxybenzoic acid. PubChem Compound Summary for CID 7478. [Link]

Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alkenes. [Link]

PR Newswire. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

ResearchGate. An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]

Royal Society of Chemistry. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. [Link]

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and manufacturing. This guide provides an in-depth analysis of the solubility characteristics of 2,5-Difluoro-4-methoxybenzoic acid (CAS No. 1060739-01-6)[1][2], a fluorinated benzoic acid derivative of increasing interest in medicinal chemistry.[3][4] Due to the limited availability of direct experimental solubility data in the public domain, this document establishes a predictive framework based on the compound's physicochemical properties and the known behavior of structural analogs. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers to generate the precise data required for their work.

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound. From initial synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is indispensable. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, its solubility in various organic solvents dictates the choice of reaction media, crystallization conditions for purification, and the ease of handling during process development.[3][4]

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[3][5] These alterations include changes in lipophilicity, metabolic stability, and acidity, all of which can impact solubility.[3][5] This guide will first explore the theoretical underpinnings of the solubility of this compound by examining its structural features and comparing them to related compounds. Subsequently, a robust experimental methodology will be detailed to provide a practical framework for laboratory determination.

A molecule's solubility is governed by the interplay of its intrinsic properties and those of the solvent. The principle of "like dissolves like" serves as a useful initial guide; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. However, for a multifunctional molecule like this compound, a more nuanced analysis is required.

To predict the solubility of this compound, we must first consider its structural attributes and compare them with known data for analogous compounds.

| Property | This compound | 2,3-Difluoro-4-methoxybenzoic acid | 4-Fluorobenzoic acid | Benzoic Acid |

| CAS Number | 1060739-01-6[1][2] | 329014-60-0[6][7] | 456-22-4[8] | 65-85-0 |

| Molecular Formula | C₈H₆F₂O₃ | C₈H₆F₂O₃ | C₇H₅FO₂ | C₇H₆O₂ |

| Molecular Weight | 188.13 g/mol | 188.13 g/mol [6][7] | 140.11 g/mol [8] | 122.12 g/mol |

| Predicted Polarity | Polar | Polar | Polar | Polar |

| Key Functional Groups | Carboxylic acid, Methoxy, Fluoro | Carboxylic acid, Methoxy, Fluoro | Carboxylic acid, Fluoro | Carboxylic acid |

| Hydrogen Bond Donors | 1 (from -COOH) | 1 (from -COOH) | 1 (from -COOH) | 1 (from -COOH) |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -OCH₃) | 3 (from C=O, -OH, -OCH₃) | 2 (from C=O, -OH) | 2 (from C=O, -OH) |

Based on its structure, this compound possesses both polar and non-polar characteristics. The carboxylic acid and methoxy groups are polar and capable of hydrogen bonding, while the difluorinated benzene ring contributes to its lipophilicity.

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. The carboxylic acid group can readily form hydrogen bonds with the hydroxyl groups of alcohols.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Good to high solubility is anticipated. The carbonyl and sulfoxide groups in these solvents can act as hydrogen bond acceptors for the carboxylic acid proton of the solute.

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The overall polarity of this compound, dominated by the carboxylic acid and methoxy groups, will likely lead to poor miscibility with non-polar hydrocarbon solvents.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility may be observed. While less polar than alcohols or DMSO, these solvents can engage in dipole-dipole interactions.

The presence of two fluorine atoms is expected to increase the compound's lipophilicity compared to its non-fluorinated analog, 4-methoxybenzoic acid. This could slightly enhance its solubility in less polar solvents. However, the dominant factor for solubility in polar solvents will remain the hydrogen bonding capacity of the carboxylic acid group.

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically, often by High-Performance Liquid Chromatography (HPLC).[10][11][12][13][14]

Caption: Experimental workflow for the shake-flask solubility determination.

3.2.1. Materials and Equipment

This compound (solid)

Selected organic solvents (HPLC grade)

Analytical balance

Glass vials with screw caps and PTFE septa

Orbital shaker with temperature control

Syringes and syringe filters (e.g., 0.22 µm PTFE)

Volumetric flasks and pipettes

HPLC system with a suitable detector (e.g., UV-Vis) and a reverse-phase C18 column

3.2.2. Procedure

Preparation of the Suspension:

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure a saturated solution is formed.

Add a precise volume of the chosen organic solvent to the vial.

Securely cap the vial.

Equilibration:

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

Sample Collection and Preparation:

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

Carefully withdraw a sample of the supernatant using a syringe.

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.[15]

Analysis by HPLC:

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

Develop a suitable HPLC method for the quantification of the compound. This typically involves a reverse-phase column and a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure the carboxylic acid is protonated).

Inject the standard solutions to generate a calibration curve.

Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.[11][16][17]

Calculation of Solubility:

The solubility is the concentration of the undiluted, filtered sample, typically expressed in mg/mL or g/L.

The experimentally determined solubility data should be recorded systematically.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Methanol | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Toluene | 25 | Experimental Value | Experimental Value |

| Hexane | 25 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value |

The solubility of this compound in different solvents can be understood by considering the intermolecular forces at play.

Caption: Intermolecular interactions governing solubility.

While direct, published quantitative solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure and the properties of analogous compounds. It is anticipated to exhibit high solubility in polar protic and aprotic organic solvents and low solubility in non-polar solvents. This guide provides a comprehensive and robust experimental framework, centered on the shake-flask method with HPLC analysis, to enable researchers to precisely determine the solubility of this compound in their solvents of interest. Such data is invaluable for optimizing synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.

Journal of Chemical Information and Modeling. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. ACS Publications. Retrieved January 7, 2026, from [Link]

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

Semantic Scholar. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Retrieved January 7, 2026, from [Link]

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved January 7, 2026, from [Link]

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved January 7, 2026, from [Link]

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 7, 2026, from [Link]

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 7, 2026, from [Link]

ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Retrieved January 7, 2026, from [Link]

Chemcasts. (n.d.). Thermophysical Properties of 2,3-Difluoro-4-methoxybenzoic acid. Retrieved January 7, 2026, from [Link]

Chemcasts. (n.d.). 2,5-Difluoro-4-methoxybenzaldehyde (CAS 879093-08-0) Properties. Retrieved January 7, 2026, from [Link]

ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved January 7, 2026, from [Link]

Cattie Chemical. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Retrieved January 7, 2026, from [Link]

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 7, 2026, from [Link]

Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Retrieved January 7, 2026, from [Link]

Cattie Chemical. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved January 7, 2026, from [Link]

LookChem. (n.d.). Fluoro-benzoic acid series. Retrieved January 7, 2026, from [Link]

Cattie Chemical. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved January 7, 2026, from [Link]

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved January 7, 2026, from [Link]

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved January 7, 2026, from [Link]

Author: BenchChem Technical Support Team. Date: January 2026